

commercial availability and suppliers of (R)-methyl 4-benzylmorpholine-3-carboxylate

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Compound of Interest

Compound Name: (R)-methyl 4-benzylmorpholine-3-carboxylate

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Technical Guide: (R)-methyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and applications of **(R)-methyl 4-benzylmorpholine-3-carboxylate**, a key building block in contemporary drug discovery.

Introduction

(R)-methyl 4-benzylmorpholine-3-carboxylate is a chiral morpholine derivative increasingly utilized in medicinal chemistry. Its structural features make it a valuable component for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide serves as a central resource for professionals requiring detailed technical data and protocols related to this compound.

Commercial Availability and Suppliers

(R)-methyl 4-benzylmorpholine-3-carboxylate is available from a range of chemical suppliers specializing in research and development compounds. It is essential to consult with suppliers for up-to-date stock information, purity specifications, and packaging options.

Table 1: Commercial Suppliers of **(R)-methyl 4-benzylmorpholine-3-carboxylate**

Supplier Name	Website (Illustrative)	Notes
LookChem	--INVALID-LINK--	Global chemical directory
Dayang Chem (Hangzhou) Co., Ltd.	--INVALID-LINK--	Manufacturer and supplier
Nantong Baihua Bio-pharmaceutical Co., Ltd.	Not directly available	Sourcing via chemical platforms
Hangzhou Tianye chemicals Co., Ltd	Not directly available	Sourcing via chemical platforms
Atomax Chemicals Co., Ltd	--INVALID-LINK--	Manufacturer
Hangzhou J&H Chemical Co., Ltd	--INVALID-LINK--	Manufacturer

Note: This is not an exhaustive list. Availability and ordering information should be confirmed directly with the suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(R)-methyl 4-benzylmorpholine-3-carboxylate** is critical for its effective use in synthesis and drug design. The following table summarizes key data sourced from established chemical databases.[\[1\]](#)[\[2\]](#)

Table 2: Physicochemical Data for **(R)-methyl 4-benzylmorpholine-3-carboxylate**

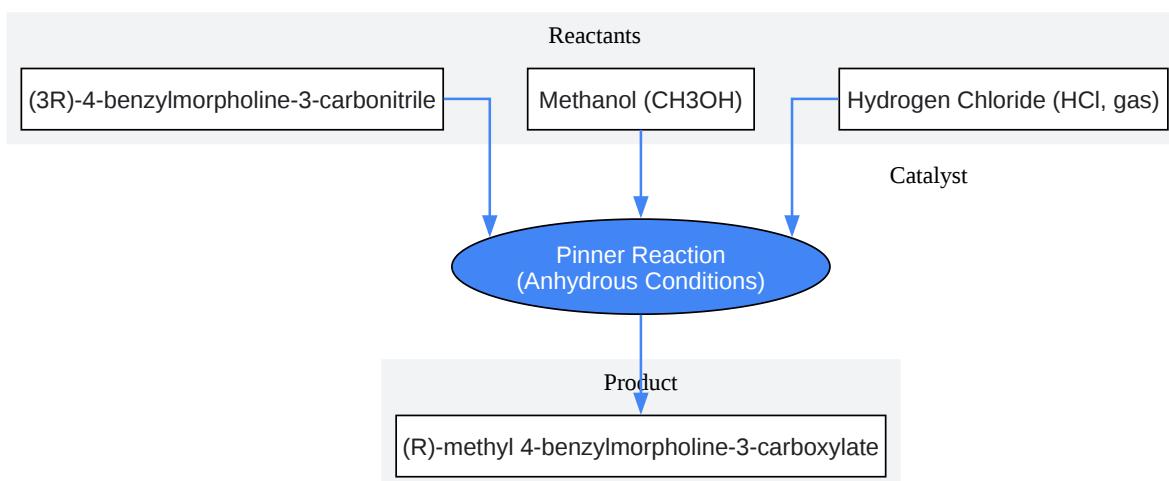
Property	Value	Source
CAS Number	1235134-83-4	[1] [3]
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1] [3]
Molecular Weight	235.28 g/mol	[1] [2]
IUPAC Name	methyl (3R)-4-benzylmorpholine-3-carboxylate	[1] [2]
Appearance	Typically a solid or oil (verify with supplier)	-
Purity	≥95% (as offered by some suppliers)	[3]
Storage Conditions	Room temperature, in a dry and sealed container	[3]
Solubility	Soluble in organic solvents like methanol, dichloromethane (inferred)	-
InChI	InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1	[1] [2]
SMILES	COC(=O) [C@H]1COCCN1CC2=CC=C C=C2	[2]

Synthesis and Experimental Protocols

The synthesis of **(R)-methyl 4-benzylmorpholine-3-carboxylate** is most directly achieved through the Pinner reaction, starting from the corresponding nitrile, (3R)-4-benzylmorpholine-3-carbonitrile. This acid-catalyzed reaction with an alcohol yields an imino ester salt, which upon hydrolysis, produces the final ester.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Inferred Synthetic Pathway

The diagram below illustrates the proposed synthetic transformation based on the Pinner reaction.



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Caption: Synthetic pathway for **(R)-methyl 4-benzylmorpholine-3-carboxylate** via the Pinner reaction.

Detailed Experimental Protocol (Inferred)

This protocol is constructed based on the general principles of the Pinner reaction and should be adapted and optimized under appropriate laboratory conditions.[4][5][6]

Objective: To synthesize **(R)-methyl 4-benzylmorpholine-3-carboxylate** from (3R)-4-benzylmorpholine-3-carbonitrile.

Materials:

- (3R)-4-benzylmorpholine-3-carbonitrile (1.0 eq)
- Anhydrous Methanol (excess, as solvent)
- Anhydrous Dichloromethane or Diethyl Ether (as co-solvent, optional)
- Hydrogen Chloride (gas)
- Deionized Water
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Standard laboratory glassware for anhydrous reactions
- Magnetic stirrer and stirring bar
- Ice bath
- Rotary evaporator
- Apparatus for bubbling gas through a solution

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve (3R)-4-benzylmorpholine-3-carbonitrile (1.0 eq) in anhydrous methanol. If necessary, a co-solvent like anhydrous dichloromethane can be used.
- Acidification: Cool the solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C. Continue the HCl addition until the solution is saturated.

- Reaction Monitoring: Seal the flask and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours to overnight.
- Work-up:
 - Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and HCl.
 - Dilute the residue with dichloromethane and carefully add deionized water.
 - Neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification:
 - Filter the drying agent and concentrate the filtrate in vacuo.
 - The crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **(R)-methyl 4-benzylmorpholine-3-carboxylate**.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery

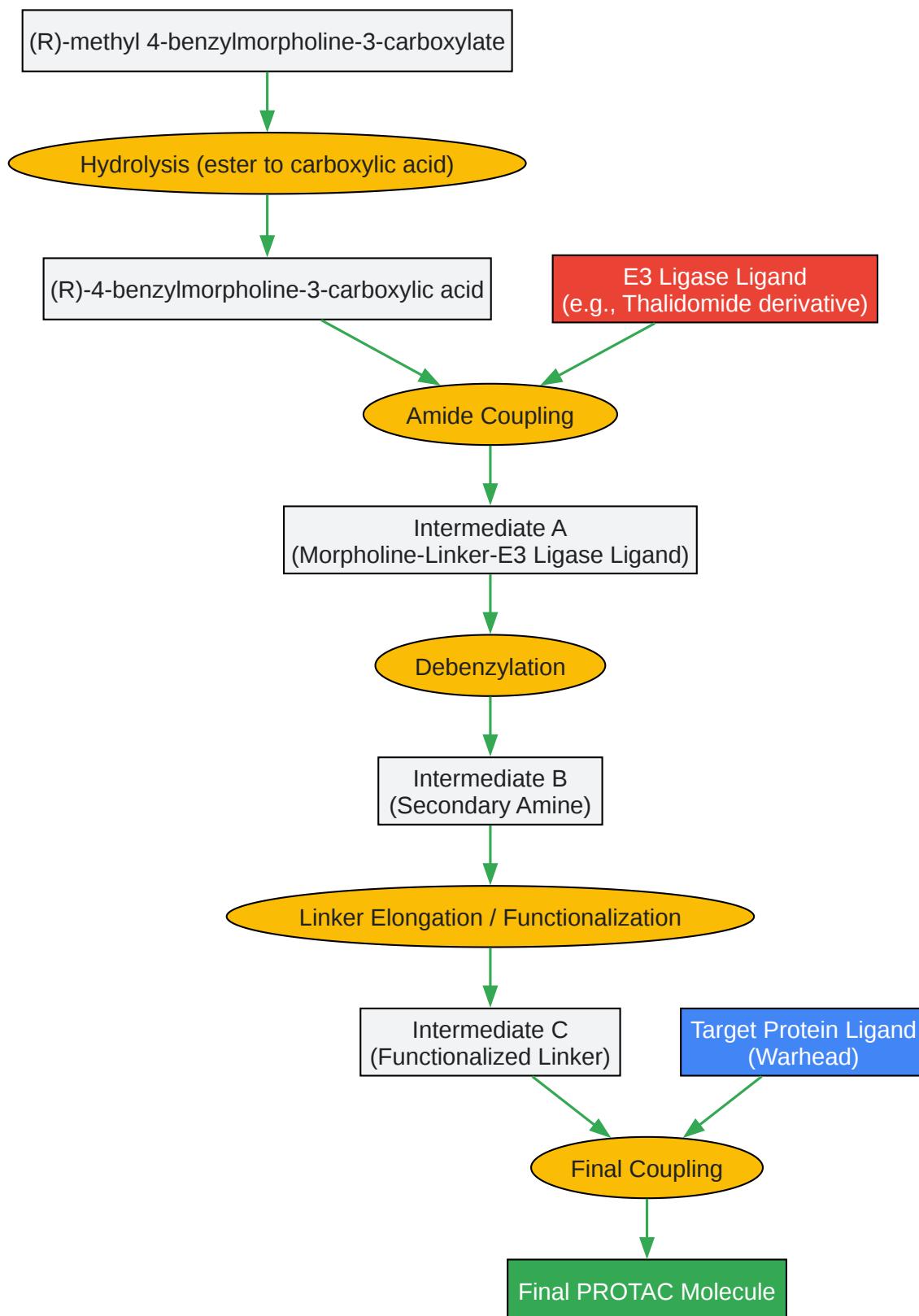
(R)-methyl 4-benzylmorpholine-3-carboxylate is classified as a "Protein Degrader Building Block".^[3] This indicates its primary utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. They are composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

This morpholine derivative can be incorporated into the linker component of a PROTAC, providing a specific stereochemistry and conformational rigidity that can be crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Experimental Workflow: Role in PROTAC Synthesis

The following diagram illustrates the logical workflow where **(R)-methyl 4-benzylmorpholine-3-carboxylate** serves as a foundational element for constructing a PROTAC.

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